molecular formula C26H33NO5 B596824 Scutebarbatine Z CAS No. 1312716-28-1

Scutebarbatine Z

Cat. No. B596824
M. Wt: 439.552
InChI Key: CWCLIHAOVIAUGY-BAMVNRKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scutebarbatine Z is a natural product from Scutellaria barbata . It is a neo-clerodane diterpenoid . The CAS number for Scutebarbatine Z is 1312716-28-1 .


Synthesis Analysis

Scutebarbatine Z was isolated from the ethanol extract of Scutellaria barbata . A stepwise diagnostic product ions (DPIs) filtering strategy was developed for efficient and targeted profiling of diterpenoids in Scutellaria barbata using UHPLC-Q-Exactive-Orbitrap-MS .


Molecular Structure Analysis

The molecular formula of Scutebarbatine Z is C26H33NO5 . The molecular weight is 439.55 . The chemical name is [(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate .


Chemical Reactions Analysis

The stepwise DPIs filtering method could be employed as an efficient, reliable, and valuable strategy to screen and identify the diterpenoid profile in Scutellaria barbata . This might accelerate and simplify target constituent profiling from traditional Chinese medicine (TCM) extracts .


Physical And Chemical Properties Analysis

Scutebarbatine Z is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Neo-Clerodane Diterpenoids Isolation : Scutebarbatines W-Z, including Scutebarbatine Z, were isolated from Scutellaria barbata, revealing their structural characteristics through extensive spectroscopic studies (Wang, Ren, Li, & Liu, 2010).

  • Cytotoxic Activities in Cancer : Various neo-clerodane diterpenoids from Scutellaria barbata, including compounds related to Scutebarbatine Z, demonstrated significant cytotoxic activities against human cancer cell lines such as nasopharyngeal, oral epidermoid, and colorectal carcinoma cells (Dai, Tao, Liu, Jiang, & Shen, 2006).

  • Metabolic Study of Scutebarbatine A : A study on the metabolism of Scutebarbatine A, a compound related to Scutebarbatine Z, in rats identified various metabolites and pathways, contributing to the understanding of its pharmacodynamic material basis and pharmacological mechanism (Zhao, Wang, Yuan, Yang, & Gao, 2022).

  • Antitumor Activity on Lung Carcinoma : Scutebarbatine A exhibited significant antitumor effects on A549 lung carcinoma cells both in vitro and in vivo, suggesting potential applications for related compounds like Scutebarbatine Z in cancer treatment (Yang, Xu, Xu, Zhang, & Xu, 2014).

  • Inhibition of Tumor Growth and Immunomodulatory Effects : Studies have shown that Scutellaria barbata, containing compounds like Scutebarbatine Z, can inhibit tumor growth and exert immunomodulatory effects, suggesting a role in cancer therapy (Gong, Wang, Yuan, Li, & Gu, 2015).

  • Antiphotoaging Activity : The extracts of Scutellaria barbata, which include compounds like Scutebarbatine Z, have demonstrated potential antiphotoaging properties, indicating a possible role in skincare (Jung, Choi, Kwon, & Lee, 2022).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The stepwise DPIs filtering method could be employed as an efficient, reliable, and valuable strategy to screen and identify the diterpenoid profile in Scutellaria barbata . This might accelerate and simplify target constituent profiling from traditional Chinese medicine (TCM) extracts .

properties

IUPAC Name

[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLIHAOVIAUGY-BAMVNRKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099208
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutebarbatine Z

CAS RN

1312716-28-1
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
F Wang, FC Ren, YJ Li, JK Liu - Chemical and Pharmaceutical …, 2010 - jstage.jst.go.jp
Four new neo-clerodane diterpenoids, scutebarbatines W—Z (1—4), were isolated from the ethanol extract of Scutellaria barbata (Labiatae), and their structures were elucidated on the …
Number of citations: 40 www.jstage.jst.go.jp
S Maleki, T Akaberi, SA Emami, M Akaberi - Phytochemistry, 2022 - Elsevier
Scutellaria genus, a member of the Lamiaceae family, distributed worldwide and known as skullcaps, contains a wide range of pharmacologically active constituents including …
Number of citations: 5 www.sciencedirect.com
TS Wang, SQ Wang, DL Xiao - J Med Plants Res, 2012 - academicjournals.org
Scutellaria L.(Labiatae) is a large subcosmopolitan genus with about 350 currently recognized species (Shang et al., 2010). Scutellaria barbata belonging to this genus is natively …
Number of citations: 23 academicjournals.org
J Shen, P Li, S Liu, Q Liu, Y Li, Y Sun, C He… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Scutellaria (Lamiaceae), which includes approximately 360–469 accepted species, is widespread in Europe, North America, East Asia, and South …
Number of citations: 73 www.sciencedirect.com
L Wang, W Chen, M Li, F Zhang, K Chen… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Scutellaria barbata D. Don (S. barbata) is a well-known perennial herb that is used in traditional Chinese and Korean medicine. In China, it is known …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.